molecular formula C17H13N3O4S B2767791 3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one CAS No. 690215-52-2

3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2767791
CAS No.: 690215-52-2
M. Wt: 355.37
InChI Key: FGEUBEAAGNLPJP-UHFFFAOYSA-N
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Description

3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one is a complex organic compound that integrates multiple functional groups, including furan, thiadiazole, and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with a thiadiazole derivative under controlled conditions to form the intermediate. This intermediate is subsequently coupled with a chromenone derivative through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to accelerate the chemical reactions, resulting in higher efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one apart is its unique combination of functional groups, which confer a broad spectrum of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-22-11-4-5-14-10(7-11)8-13(16(21)24-14)15-19-20-17(25-15)18-9-12-3-2-6-23-12/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEUBEAAGNLPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(S3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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